molecular formula C17H17ClN2 B2611206 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride CAS No. 1845716-92-8

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride

Cat. No.: B2611206
CAS No.: 1845716-92-8
M. Wt: 284.79
InChI Key: ONVPCWLEXTWMSP-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is a nitrogen-containing fused heterocyclic compound characterized by an indole ring fused to a quinoxaline scaffold. This structural motif is associated with diverse pharmacological activities, including antiproliferative effects against cancer cell lines . Microwave-assisted copper-catalyzed synthesis methods have been reported for this class, enabling efficient preparation under controlled conditions .

Properties

IUPAC Name

6,6-dimethyl-5H-indolo[1,2-a]quinoxaline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVPCWLEXTWMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3=CC=CC=C3N2C4=CC=CC=C4N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 2,3-butanedione in the presence of an acid catalyst to form the indoloquinoxaline core. Subsequent methylation at the 6th position and conversion to the hydrochloride salt yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indoloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that quinoxaline derivatives, including 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride, can inhibit the growth of various bacteria and fungi. Specifically:

  • Antibacterial Activity : Studies have shown that derivatives of quinoxaline can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's structure allows it to interact with bacterial DNA and inhibit replication processes .
  • Antifungal Properties : There is evidence suggesting that certain quinoxaline derivatives possess antifungal activity against pathogenic fungi, making them candidates for developing new antifungal agents .

Antiviral Activity

The compound has been evaluated for its antiviral properties. Research highlights its effectiveness against several viruses:

  • Herpes Simplex Virus : Studies indicate that this compound can inhibit the replication of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in vitro. The mechanism involves binding to viral DNA and preventing its synthesis .
  • Cytomegalovirus : The compound has also demonstrated activity against cytomegalovirus, showcasing its potential as an antiviral therapeutic agent .

Antitumor Activity

Research into the anticancer properties of this compound reveals promising results:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways. Its ability to inhibit cell proliferation has been documented in various cancer cell lines .
  • Comparative Efficacy : In studies comparing the efficacy of quinoxaline derivatives against standard chemotherapeutic agents like doxorubicin, certain derivatives showed superior effectiveness with lower cytotoxicity to normal cells (IC50 values > 100 µg/mL) .

Applications in Chronic Diseases

Beyond antimicrobial and antitumor effects, quinoxaline derivatives are being explored for their roles in treating chronic diseases:

  • Diabetes Management : Some studies suggest that compounds related to quinoxaline may help regulate glucose levels and improve insulin sensitivity in diabetic models .
  • Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structural Variations and Derivative Development

The biological activity of this compound is highly dependent on its structural variations. Researchers are synthesizing various derivatives to enhance efficacy and reduce side effects:

Derivative Activity Notes
2-Methyl DerivativeAntiviralEnhanced activity against HSV
3-Nitro DerivativeAntitumorIncreased cytotoxicity in cancer cells
4-Hydroxy DerivativeAntimicrobialBroader spectrum against bacteria

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. Its ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt the replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The indolo[1,2-a]quinoxaline scaffold differentiates itself from analogous heterocycles through its indole fusion, which contrasts with pyrrolo[1,2-a]quinoxaline (pyrrole fusion) and pyrido[2,3-f]quinoxaline (pyridine fusion). Key structural distinctions include:

Compound Class Core Structure Notable Substituents Synthesis Method
Indolo[1,2-a]quinoxaline Indole + quinoxaline C-6 dimethyl (enhances stability) Microwave-assisted, Cu-catalyzed
Pyrrolo[1,2-a]quinoxaline Pyrrole + quinoxaline Varied aryl/alkyl groups Reductive lactamization
Pyrido[2,3-f]quinoxaline Pyridine + quinoxaline Carboxylic acid derivatives Sodium dithionite-mediated
Diindolo[1,2-a:2',1'-c]quinoxaline Two indole units + quinoxaline Aromatic substituents at C-8/C-9 Cyclocondensation

Key Insight: Substituents at the C-6 position in indoloquinoxalines (e.g., dimethyl groups) are critical for antiproliferative activity, whereas pyrroloquinoxalines prioritize substitutions at the pyrrole nitrogen for receptor modulation .

Physicochemical Properties

Compound Class Fluorescence Quantum Yield (ΦF) Stokes Shift (nm) Solubility Profile
Diindolo[1,2-a:2',1'-c]quinoxaline 0.55 2 Low polarity solvents
Dipyrrolo[1,2-a:2',1'-c]quinoxaline 0.43 15–20 Moderate aqueous solubility
Indolo[1,2-a]quinoxaline Not reported Hydrochloride salt enhances solubility

Key Insight: Diindoloquinoxalines exhibit superior fluorescence properties (ΦF = 0.55, minimal Stokes shift) compared to dipyrrolo analogs, making them promising for bioimaging .

Biological Activity

6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, particularly in treating neurodegenerative disorders and antifungal activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H17ClN2
  • CAS Number : 119003248

This structure allows for unique interactions with biological targets, contributing to its pharmacological effects.

Synthesis

The synthesis of 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline derivatives typically involves the Pictet-Spengler reaction. This method has been optimized to yield compounds with moderate to excellent efficiency from 2-(indol-1-yl)phenylamines and aromatic aldehydes .

Antifungal Activity

Recent studies have shown that this compound exhibits significant antifungal properties. In vitro assays demonstrated its effectiveness against several phytopathogenic fungi. The results are summarized in the following table:

Fungus Inhibitory Concentration (μg/mL) Inhibition Rate (%)
B. cinerea20>90
A. solani2094.9
G. zeae20>90
R. solani20>90
C. orbiculare20>90
A. alternata20100

These findings suggest that the compound could serve as a novel lead candidate for agricultural fungicides due to its potent activity against multiple fungal strains .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been identified as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. The mechanisms proposed include the inhibition of key enzymes involved in neurodegeneration and the modulation of neuroinflammatory pathways .

Case Studies

In a recent study focusing on neurodegenerative disorders, researchers utilized this compound as part of a combination therapy aimed at enhancing cognitive function in animal models of Alzheimer's disease. The results indicated a significant improvement in cognitive performance and a reduction in neuroinflammatory markers compared to control groups .

Q & A

Basic: What are optimized synthetic routes for 6,6-dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride?

Methodological Answer:
Microwave-assisted copper-catalyzed reactions are effective for synthesizing dihydroindoloquinoxaline derivatives. A typical procedure involves:

  • Reacting 1 (0.25 mmol) with CuI (0.1 equiv), L-proline (0.2 equiv), and a base (e.g., K2_2CO3_3) in DMSO under argon.
  • Microwave irradiation at 30 W for controlled time/temperature (e.g., 120°C for 2 hours).
  • Purification via flash chromatography (petroleum ether/EtOAc 16:1) .
    Alternative routes include refluxing with 1-chloro-2-dimethylaminoethane hydrochloride and K2_2CO3_3 in acetone for 24 hours, followed by filtration .

Basic: Which analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR and Mass Spectrometry : Confirm molecular weight (e.g., 158.16 g/mol for related quinoxalines) and isotopic patterns (e.g., deuterated analogs like 6,7-D6-dimethoxy derivatives) .
  • HPLC : Monitor purity using gradients compatible with polar solvents (e.g., acetonitrile/water with 0.1% TFA) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing to CCDC reference structures (e.g., CCDC 1983315 for nitro-thiophene quinoxaline analogs) .

Advanced: How to investigate reaction mechanisms in copper-catalyzed dihydroindoloquinoxaline synthesis?

Methodological Answer:

  • Kinetic Studies : Vary catalyst loading (e.g., 0.05–0.2 equiv CuI) and monitor reaction rates via HPLC .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d6_6) to track proton transfer steps in NMR.
  • Computational Modeling : Apply DFT calculations to identify transition states (e.g., Cu-ligand coordination geometries) .
    Note: Current literature lacks mechanistic data for this specific compound; extrapolate from analogous quinoxaline systems .

Advanced: How to resolve contradictions in purity assessments across batches?

Methodological Answer:

  • Method Validation : Cross-validate HPLC with orthogonal techniques (e.g., capillary electrophoresis) .
  • Impurity Profiling : Use high-resolution MS to identify byproducts (e.g., oxidation derivatives from residual DMSO) .
  • Standardized Protocols : Adhere to USP guidelines for dihydroquinidine hydrochloride analogs, ensuring consistent extraction and drying steps (Na2_2SO4_4 for organic phases) .

Advanced: What computational strategies predict the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the dihydroindole ring) in explicit solvent environments .
  • pKa Prediction Tools : Use software like MarvinSuite to estimate protonation states affecting solubility .
  • Thermogravimetric Analysis (TGA) : Compare simulated decomposition profiles with experimental DSC data .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritancy (classified under WGK Germany 3) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrolysis) before aqueous disposal .
  • Storage : Keep in amber vials at room temperature, away from moisture (validated for similar dihydroisoquinoline hydrochlorides) .

Advanced: How to design a retrosynthetic pathway for structural analogs?

Methodological Answer:

  • Core Disconnection : Split the indoloquinoxaline scaffold into indole and quinoxaline precursors.
  • Functional Group Interconversion (FGI) : Introduce methyl groups via alkylation (e.g., MeI/K2_2CO3_3) at the 6-position .
  • Retrosynthesis Software : Leverage tools like Synthia to prioritize routes with minimal protecting groups .

Advanced: How to optimize membrane-based separation of synthetic intermediates?

Methodological Answer:

  • Membrane Selection : Use polyamide nanofilters (MWCO 500 Da) to retain unreacted indole precursors .
  • Process Simulation : Apply Aspen Plus to model solvent recovery (e.g., DMSO/EtOAC azeotrope) .
  • Scale-Up Criteria : Maintain Reynolds number > 2000 to avoid fouling in continuous systems .

Advanced: How to link pharmacological activity studies to underlying molecular mechanisms?

Methodological Answer:

  • Target Fishing : Use SEA or SwissTargetPrediction to identify potential protein targets (e.g., serotonin receptors) .
  • SAR Studies : Modify the dimethyl group at position 6 and assay activity changes (e.g., via radioligand binding assays) .
  • In Silico Docking : Validate hypotheses using AutoDock Vina with homology models of target proteins .

Advanced: What strategies mitigate batch-to-batch variability in crystallinity?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, THF) to identify stable forms .
  • Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization kinetics .
  • Seeding : Introduce pre-characterized microcrystals to control nucleation .

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